

Application Notes and Protocols: BMS-310705

Treatment in OC-2 Ovarian Cancer Cells

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Compound of Interest

Compound Name: BMS 310705

Cat. No.: B15567588

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Introduction

BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents that have shown potent anti-tumor activity. This document provides detailed application notes and protocols for the treatment of the OC-2 high-grade serous ovarian cancer (HGSOC) cell line with BMS-310705. The OC-2 cell line was established at the Cleveland Clinic from a patient with recurrent HGSOC clinically refractory to platinum and paclitaxel therapy, making it a relevant model for studying novel therapeutic strategies in chemoresistant ovarian cancer.

BMS-310705 has been demonstrated to induce significant apoptosis in taxol- and platinum-refractive OC-2 ovarian cancer cells.^[1] The primary mechanism of action involves the induction of the mitochondrial-mediated apoptotic pathway.^{[2][3]}

Data Presentation

The following tables summarize the quantitative data available for the effects of BMS-310705 on OC-2 ovarian cancer cells.

Table 1: Apoptotic Response of OC-2 Cells to BMS-310705 Treatment

Treatment Concentration	Time Point	Percentage of Apoptotic Cells
Not Specified	24 hours	>25% [2]
0.05 μ M	Not Specified	Maximal cell apoptosis [3]

Table 2: Effect of BMS-310705 on OC-2 Cell Survival

Treatment	Concentration	Outcome
BMS-310705	0.05 μ M	Significantly lower survival compared to paclitaxel ($P < 0.02$) [2]

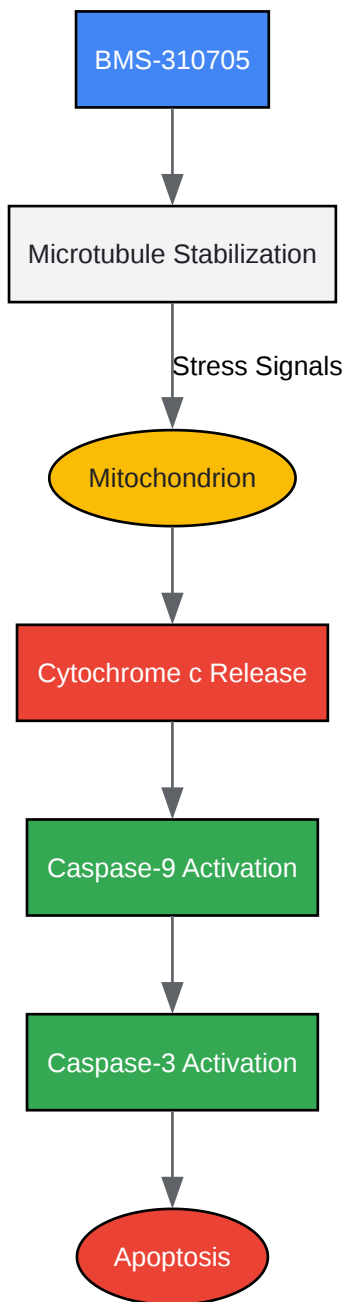
Table 3: Key Molecular Events in BMS-310705-Induced Apoptosis in Ovarian Cancer Cells

Molecular Event	Time Point of Detection	Observation
Cytochrome c Release	12 hours	Detected [2]
Caspase-9 Activity	Not Specified	Increased [2]
Caspase-3 Activity	Not Specified	Increased [2]
Caspase-8 Activity	Not Specified	No activity observed [2]

Signaling Pathway

BMS-310705 induces apoptosis in OC-2 ovarian cancer cells through the intrinsic, or mitochondrial-mediated, pathway. This is initiated by the stabilization of microtubules, leading to cell cycle arrest and subsequent activation of pro-apoptotic signals. This culminates in the release of cytochrome c from the mitochondria, which then activates a caspase cascade, ultimately leading to programmed cell death.

BMS-310705-Induced Apoptotic Pathway in OC-2 Cells

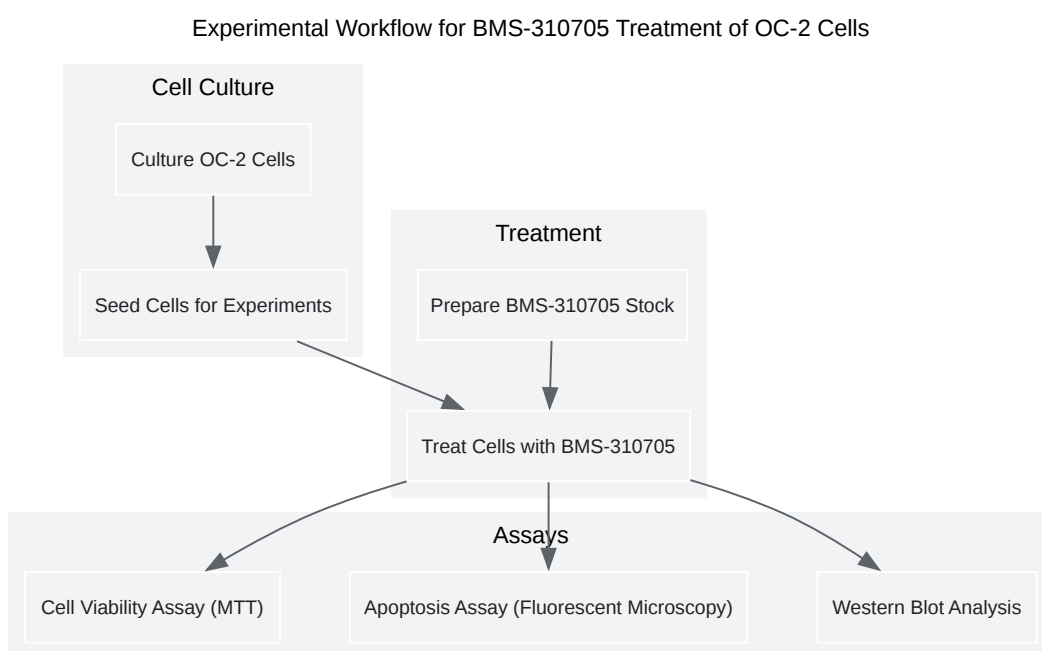
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Caption: BMS-310705 apoptotic signaling cascade.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of BMS-310705 on OC-2 ovarian cancer cells. These are based on methodologies reported in the literature and standard laboratory practices.

Experimental Workflow



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Caption: Workflow for studying BMS-310705 effects.

OC-2 Cell Culture

- Cell Line: OC-2 (High-Grade Serous Ovarian Cancer)
- Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
- Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.

BMS-310705 Stock Solution Preparation

- Solvent: Dimethyl sulfoxide (DMSO).
- Stock Concentration: Prepare a 10 mM stock solution of BMS-310705 in DMSO.
- Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Working Dilutions: Prepare fresh dilutions of BMS-310705 in complete culture medium immediately before each experiment. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This protocol is to determine the IC₅₀ value of BMS-310705.

- Materials:
 - OC-2 cells
 - 96-well plates
 - BMS-310705
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

- Procedure:
 - Seed OC-2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of culture medium.
 - Incubate for 24 hours to allow for cell attachment.
 - Prepare serial dilutions of BMS-310705 in culture medium.
 - Remove the medium from the wells and add 100 μ L of the BMS-310705 dilutions (ranging from 0.01 μ M to 0.5 μ M is a suggested starting range based on apoptosis data). Include vehicle control (medium with DMSO) and blank (medium only) wells.
 - Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
 - Add 20 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
 - Carefully remove the medium and add 150 μ L of solubilization solution to each well.
 - Mix gently on an orbital shaker to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Apoptosis Assay by Fluorescent Microscopy

This protocol is for the qualitative and quantitative assessment of apoptosis.

- Materials:
 - OC-2 cells cultured on glass coverslips in 6-well plates.
 - BMS-310705 (e.g., 0.05 μ M).
 - Hoechst 33342 and Propidium Iodide (PI) staining solution.

- Phosphate-Buffered Saline (PBS).
- Fixative (e.g., 4% paraformaldehyde).
- Procedure:
 - Seed OC-2 cells on coverslips and allow them to attach.
 - Treat cells with BMS-310705 for 24 hours.
 - Wash the cells twice with PBS.
 - Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
 - Wash twice with PBS.
 - Stain the cells with a solution containing Hoechst 33342 (to stain the nuclei of all cells) and PI (to stain the nuclei of dead cells with compromised membranes) for 15 minutes.
 - Wash twice with PBS.
 - Mount the coverslips on microscope slides.
 - Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei (brightly stained with Hoechst 33342), while necrotic cells will show red fluorescence from PI staining.
 - Quantify the percentage of apoptotic cells by counting at least 300 cells from random fields.

Western Blot Analysis for Apoptotic Proteins

This protocol is to detect the levels of key apoptotic proteins.

- Materials:
 - OC-2 cells cultured in 6-well plates.
 - BMS-310705.

- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA protein assay kit.
- SDS-PAGE gels and running buffer.
- Transfer buffer and PVDF membrane.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-Cytochrome c, anti- β -actin).
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate.
- Procedure:
 - Seed OC-2 cells and treat with BMS-310705 for the desired time (e.g., 12 hours for Cytochrome c, 24 hours for caspases).
 - Lyse the cells in lysis buffer and collect the total protein.
 - Determine the protein concentration using a BCA assay.
 - Denature equal amounts of protein by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane with TBST.
- Detect the protein bands using a chemiluminescent substrate and an imaging system. β -actin is commonly used as a loading control.

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